5-sulfanylpyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-sulfanylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYZZGIYDOTPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68720-16-1 | |
| Record name | 5-sulfanylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Sulfanylpyridine 2 Carbonitrile and Derivatives
Precursor Synthesis and Reactant Selection
The synthesis of 5-sulfanylpyridine-2-carbonitrile logically begins with the construction of the core pyridine-2-carbonitrile (B1142686) structure and the subsequent introduction of the sulfanyl (B85325) group at the 5-position. This stepwise approach allows for flexibility and control over the substitution pattern of the pyridine (B92270) ring.
Synthesis of Pyridine-2-carbonitrile Core Structures
The pyridine-2-carbonitrile framework can be assembled through several established chemical transformations. A common industrial method is the ammoxidation of 2-methylpyridine (B31789) (2-picoline), which involves the catalytic reaction of the picoline with ammonia (B1221849) and oxygen at high temperatures. wikipedia.org
Alternative laboratory-scale syntheses often involve the cyanation of a pre-formed pyridine ring. One effective method is the reaction of pyridine-N-oxides with a cyanide source, such as potassium cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride. arkat-usa.org This approach offers a regioselective route to 2-cyanopyridines. arkat-usa.org Another strategy is the nucleophilic substitution of a halogen atom at the 2-position of the pyridine ring. For instance, 2-halopyridines can be treated with metal cyanides, often with the aid of a catalyst or in a polar solvent, to yield the corresponding 2-cyanopyridine (B140075). researchgate.netnih.gov The reactivity of the 2-halopyridine towards nucleophilic substitution generally follows the order I > Br > Cl > F. sci-hub.se
A summary of common methods for the synthesis of pyridine-2-carbonitrile is presented in Table 1.
Table 1: Selected Methods for the Synthesis of Pyridine-2-carbonitrile
| Starting Material | Reagents | Product | Notes |
|---|---|---|---|
| 2-Methylpyridine | NH₃, O₂, Catalyst | Pyridine-2-carbonitrile | Industrial ammoxidation process. wikipedia.org |
| Pyridine-N-oxide | KCN, (CH₃)₂NCOCl | Pyridine-2-carbonitrile | Regioselective cyanation at the 2-position. arkat-usa.org |
| 2-Halopyridine | NaCN or KCN | Pyridine-2-carbonitrile | Nucleophilic aromatic substitution. researchgate.netnih.gov |
Introduction of the Sulfanyl Group
With the pyridine-2-carbonitrile core in hand, the next critical step is the introduction of the sulfanyl group at the 5-position. A prevalent method to achieve this is through nucleophilic aromatic substitution (SNAr) on a suitable precursor, typically a 5-halopyridine-2-carbonitrile. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen facilitates nucleophilic attack at the halogen-bearing carbon. The reaction of a 5-halopyridine-2-carbonitrile with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis, can yield the desired this compound. sci-hub.sechemrxiv.org The reactivity of halopyridines in SNAr reactions is often enhanced by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com
Another powerful strategy for introducing a sulfanyl group involves the Sandmeyer reaction. nih.gov This method starts with a 5-aminopyridine-2-carbonitrile precursor. Diazotization of the amino group with a nitrite (B80452) source in the presence of an acid, followed by treatment with a sulfur-containing reagent (e.g., a solution of potassium ethyl xanthate), can lead to the formation of the 5-sulfanyl derivative. nih.govresearchgate.net
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single synthetic operation. youtube.commdpi.com While a direct MCR for the synthesis of this compound is not widely reported, several multicomponent strategies provide access to highly functionalized derivatives, particularly 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles.
Three-Component Cyclocondensation Protocols
A well-documented three-component reaction (3CR) for the synthesis of related pyridine systems involves the condensation of an aldehyde, malononitrile, and a thiol. buchler-gmbh.com However, a more direct and relevant 3CR for the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold involves the reaction of a 2-arylidenemalononitrile with a thiol and malononitrile, often catalyzed by a base such as triethylamine. buchler-gmbh.com
Four-Component Cyclocondensation Protocols
A pseudo-four-component reaction (pseudo-4CR) is a prominent method for synthesizing 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. This reaction brings together an aldehyde, two equivalents of malononitrile, and a thiol in a one-pot process. buchler-gmbh.com A variety of catalysts can be employed to promote this transformation, including bases like triethylamine, DBU, and piperidine, as well as solid-supported catalysts. buchler-gmbh.com
One-Pot Synthetic Strategies
The distinction between multicomponent reactions and one-pot syntheses can sometimes be nuanced. The aforementioned three- and four-component reactions are inherently one-pot strategies. These methods are highly valued for their operational simplicity and the ability to generate molecular complexity from simple starting materials in a single step. The synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles via the condensation of aldehydes, malononitrile, and thiols serves as a prime example of an efficient one-pot synthesis in this class of compounds. buchler-gmbh.comresearchgate.net
A selection of catalysts and conditions for the pseudo-four-component synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives is shown in Table 2.
Table 2: Catalysts for the Pseudo-Four-Component Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile Derivatives
| Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|
| Triethylamine | Ethanol | Reflux | buchler-gmbh.com |
| DBU | Ethanol | Room Temp. | buchler-gmbh.com |
| Piperidine | Ethanol | Reflux | buchler-gmbh.com |
Catalytic Strategies in Synthesis
Catalysis is fundamental to the efficient synthesis of pyridine derivatives, offering pathways that are often milder and more selective than classical methods. biosynce.comacs.org Strategies range from metal-free organocatalysis to transformations mediated by transition metal complexes and enzymes.
Organocatalysis in Pyridine-Carbonitrile Formation
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic or expensive metals. Pyridine and its derivatives can themselves act as organocatalysts, often as Lewis bases, in reactions like acylations. biosynce.comresearchgate.net In the context of reductive ozonolysis, pyridine has been shown to function as an organocatalyst that directly yields ketones or aldehydes while avoiding peroxide intermediates. nih.gov
A notable development is the photochemical functionalization of pyridines using a dithiophosphoric acid as an organocatalyst. researchgate.netnih.govacs.org This catalyst performs three roles: it acts as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, enabling the coupling of pyridinyl radicals with allylic radicals. researchgate.netnih.gov While not a ring-forming reaction, this method highlights the power of organocatalysis to create specific C-C bonds on a pre-existing pyridine ring with high regioselectivity. acs.org
Interactive Table 1: Organocatalysts in Pyridine Functionalization
| Catalyst | Reaction Type | Substrates | Key Feature | Ref |
|---|---|---|---|---|
| Dithiophosphoric Acid | Photochemical C-H Functionalization | Pyridines, Allylic C-H compounds | Acts as Brønsted acid, SET reductant, and H-atom abstractor. | researchgate.netacs.org |
| Pyridine | Reductive Ozonolysis | Alkenes, Ozone | Directly generates ketones/aldehydes, avoiding peroxide formation. | nih.gov |
Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex molecules like substituted pyridines. researchgate.net A variety of metals have been employed to catalyze the formation of the pyridine ring through different mechanisms.
Rhodium(III) catalysts, for instance, enable the synthesis of polysubstituted pyridines from α,β-unsaturated oximes and alkynes under mild conditions, where the N-O bond of the oxime serves as an internal oxidant. nih.gov The use of different cyclopentadienyl (B1206354) ligands (Cp* vs. Cpt) on the rhodium center can even provide complementary regioselectivity. nih.gov Cobalt complexes, generated in situ from CoCl₂·6H₂O, dppe, and zinc, effectively catalyze pyridine formation from unactivated nitriles and α,ω-diynes with high functional group tolerance. nih.gov
Furthermore, iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a green and facile method for producing 2,4,6-triarylsubstituted symmetrical pyridines in high yields without requiring any additives. rsc.org
Interactive Table 2: Metal-Catalyzed Pyridine Synthesis
| Metal Catalyst System | Reactants | Reaction Type | Key Feature | Ref |
|---|---|---|---|---|
| [RhCptCl2]2 | α,β-Unsaturated Oximes, Alkynes | C-H Activation/Cycloaddition | Mild conditions, high regioselectivity. | nih.gov |
| FeCl3 | Ketoxime Acetates, Aldehydes | Cyclization | Green synthesis, high yields, no additives. | rsc.org |
| CoCl₂·6H₂O / dppe / Zn | α,ω-Diynes, Nitriles | Cycloaddition | High functional group compatibility. | nih.gov |
Heterogeneous and Homogeneous Catalysis Applications
The choice between heterogeneous and homogeneous catalysis often involves a trade-off between activity and catalyst recyclability. nih.gov Homogeneous catalysts, being in the same phase as the reactants, can offer high activity and selectivity. researchgate.net Asymmetric hydrogenation of heteroarenes, including pyridines, has been extensively studied using homogeneous catalysts like chiral iridium and ruthenium complexes to produce enantioenriched saturated heterocycles. nih.gov
Heterogeneous catalysts, while sometimes less active, offer significant advantages in terms of separation from the reaction mixture and reusability, aligning with green chemistry principles. rsc.orggoogle.com Magnetically recoverable nanocatalysts have emerged as a highly practical option for synthesizing pyridine derivatives via multicomponent reactions. rsc.org These catalysts, which can have acidic, basic, or bifunctional surfaces, are easily separated using an external magnet. rsc.org Similarly, solid acid catalysts like Wells-Dawson heteropolyacids have been used for the synthesis of functionalized pyridines under solvent-free conditions. conicet.gov.ar
Enzyme-Catalyzed Synthetic Pathways
Biocatalysis offers an environmentally benign and highly selective approach to chemical synthesis. In nature, pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, is a versatile coenzyme involved in over 140 cataloged enzymatic activities. wikipedia.org The synthesis of pyridine rings is accomplished by a class of enzymes known as pyridine synthases. nih.gov
Research into the thiopeptide antibiotic biosynthesis has revealed that pyridine synthases catalyze a multistep reaction involving a formal [4+2]-cycloaddition, followed by dehydration and leader peptide elimination to achieve aromatization. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues, such as Tyr319 in the enzyme TbtD, as being critical for the final aromatization step that forms the pyridine ring. nih.gov This enzymatic approach provides a blueprint for developing highly specific and efficient synthetic methods.
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org Key strategies in pyridine synthesis include the use of environmentally friendly solvents, solvent-free reactions, and energy-efficient methods like microwave irradiation. researchgate.netnih.gov
Solvent-Free Reaction Conditions
Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute significantly to chemical waste. Solvent-free, or "neat," reactions offer a cleaner alternative. conicet.gov.arresearchgate.net
The synthesis of 2,4,6-triarylpyridines has been achieved in excellent yields by simply heating chalcones with ammonium (B1175870) acetate (B1210297) at 100°C without any solvent. researchgate.net Similarly, a novel and atom-economical synthesis of pyridine-2-yl substituted ureas proceeds through the C-H functionalization of pyridine N-oxides with dialkylcyanamides under solvent- and halide-free conditions. rsc.org In the context of the target scaffold, multicomponent reactions to form polysubstituted pyridines have been successfully carried out under solvent-free conditions at elevated temperatures, often with the aid of a catalyst. rsc.orgconicet.gov.ar For example, Wells-Dawson heteropolyacids have been shown to effectively catalyze the Hantzsch-like synthesis of pyridines under solvent-free conditions at 80 °C. conicet.gov.ar
Interactive Table 3: Solvent-Free Synthesis of Pyridine Derivatives
| Reactants | Catalyst/Conditions | Product Type | Yield | Ref |
|---|---|---|---|---|
| Chalcones, Ammonium Acetate | 100 °C, Acetic Acid (cat.) | 2,4,6-Triarylpyridines | Excellent (e.g., 97%) | researchgate.net |
| 3-Formylchromones, β-Ketoester, Ammonium Acetate | Wells-Dawson Heteropolyacid, 80 °C | Functionalized Pyridines | 60-99% | conicet.gov.ar |
| Pyridine N-oxides, Dialkylcyanamides | Heat | Pyridine-2-yl substituted ureas | 63-92% | rsc.org |
Aqueous Medium Synthesis
The pursuit of greener synthetic routes has led to the exploration of water as a reaction medium, minimizing the reliance on volatile and often toxic organic solvents. The synthesis of polysubstituted pyridine derivatives, structurally related to this compound, has been successfully achieved in aqueous media through multicomponent reactions (MCRs).
One notable approach involves a four-component reaction utilizing aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile. researchgate.netresearchgate.net Tin(II) chloride dihydrate (SnCl₂·2H₂O) has been identified as an effective precatalyst for this transformation, facilitating the construction of the pyridine skeleton in water. researchgate.netresearchgate.net The process typically involves heating the mixture of reactants with the catalyst in water, leading to good yields of the desired polysubstituted pyridines. researchgate.net This methodology accommodates a wide range of substrates, including benzaldehyde (B42025) and its derivatives with both electron-donating and electron-withdrawing groups, as well as heteroaryl and aliphatic aldehydes. researchgate.net
The use of microwave-assisted synthesis in conjunction with green solvents has also been recognized as an efficient and simple methodology for preparing pyridine derivatives. nih.govacs.org This technique often leads to excellent yields, pure products, and significantly reduced reaction times compared to conventional heating methods. acs.org
Table 1: Synthesis of Polysubstituted Pyridines in Aqueous Media via SnCl₂-mediated MCR researchgate.net
| Entry | Aldehyde | Carbonyl Compound | Aniline | Product Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Aniline | 90 |
| 2 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Aniline | 92 |
| 3 | 4-Bromobenzaldehyde | Ethyl acetoacetate | Aniline | 88 |
| 4 | 4-Fluorobenzaldehyde | Ethyl acetoacetate | Aniline | 89 |
| 5 | 4-Cyanobenzaldehyde | Ethyl acetoacetate | Aniline | 85 |
| 6 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Aniline | 86 |
| 7 | 2-Thiophenecarboxaldehyde | Ethyl acetoacetate | Aniline | 84 |
| 8 | Butyraldehyde | Ethyl acetoacetate | Aniline | 75 |
Functionalization of Pyridine-Thiolates as Precursors
Pyridine-thiolates, the conjugate bases of pyridine-thiols (or their thione tautomers), are versatile precursors for creating more complex molecules. The sulfanyl group (-SH) or its deprotonated thiolate form (-S⁻) serves as a nucleophilic handle that can be readily functionalized.
One common functionalization pathway is the S-alkylation reaction. For instance, thioxo-pyridine carbonitrile compounds can react with various halo compounds, such as methyl iodide or ethyl chloroacetate, to yield the corresponding S-substituted derivatives. researchgate.net This reaction typically proceeds by nucleophilic attack of the sulfur atom on the electrophilic carbon of the haloalkane. researchgate.net
Furthermore, the synthesis of substituted nicotinonitriles has been achieved through reactions involving ylidenemalononitriles, where a thiol can be introduced to form a C-S bond, resulting in structures like 2'-(benzylamino)-5'-((4-methoxyphenyl)thio)-[3,4'-bipyridine]-3'-carbonitrile. nih.gov This demonstrates the utility of thiols as nucleophiles in constructing complex pyridine systems.
Another functionalization route is the oxidation of the sulfanyl group. Mild and environmentally friendly methods exist for the oxidation of thiols to disulfides using hydrogen peroxide in the presence of a catalytic amount of an iodide source. organic-chemistry.org This reaction could be applied to this compound to form the corresponding disulfide, linking two pyridine rings. These examples highlight how the pyridine-thiolate moiety can be strategically employed as a building block for introducing a wide array of functional groups and for constructing larger, more elaborate molecular frameworks. rsc.org
Chemical Reactivity and Transformation Studies of 5 Sulfanylpyridine 2 Carbonitrile
Reactions Involving the Nitrile Moiety
The nitrile group (-C≡N) in 5-sulfanylpyridine-2-carbonitrile is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is largely characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom.
Nucleophilic Addition Reactions
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. wikipedia.org This reaction is a fundamental process for the conversion of nitriles into other functional groups. In the context of this compound, the electron-withdrawing effect of the pyridine (B92270) ring enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles. nih.gov
One notable reaction is the addition of thiols. For instance, the reaction of 2-cyanopyridine (B140075) derivatives with cysteine, a thiol-containing amino acid, leads to the formation of a thioimidate intermediate. nih.govnih.gov This intermediate can then undergo further intramolecular reactions. nih.gov This reactivity highlights the potential for this compound to participate in similar bioconjugation reactions. The general mechanism involves the nucleophilic attack of the sulfur atom on the nitrile carbon, breaking the pi bond and forming a new carbon-sulfur bond. nih.gov
Grignard reagents can also add to the nitrile group to form imines, which upon hydrolysis, yield ketones. wikipedia.orgpressbooks.pub This provides a synthetic route to a variety of ketone derivatives of the pyridine scaffold.
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Thiol (e.g., Cysteine) | Aqueous, mild conditions | Thioimidate | nih.govnih.gov |
| Grignard Reagent (R-MgX) | 1. Ether solvent; 2. H₂O | Ketone | wikipedia.orgpressbooks.pub |
| Hydride (from LiAlH₄) | 1. Ether solvent; 2. H₂O | Primary Amine | libretexts.org |
Hydrolytic Transformations to Carboxylic Acids
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. masterorganicchemistry.comchemistrysteps.comlibretexts.orgchemguide.co.uk This transformation proceeds through an amide intermediate. libretexts.orgchemistrysteps.com
Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.orgchemguide.co.uk The nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.org The resulting imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com
In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. libretexts.orgchemguide.co.uk The hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon. pressbooks.pubchemistrysteps.com This initially forms a salt of the carboxylic acid, which can then be neutralized by the addition of a strong acid to yield the free carboxylic acid. libretexts.org For nitriles with low solubility in aqueous acid, the use of an organic-soluble strong acid catalyst, such as a sulfonic acid, can promote the hydrolysis. google.com
| Hydrolysis Condition | Reagents | Intermediate | Final Product | Reference |
| Acidic | Dilute HCl, Heat | Amide | Carboxylic Acid | libretexts.orgchemguide.co.uk |
| Basic | NaOH solution, Heat | Amide | Carboxylate Salt | libretexts.orgchemguide.co.uk |
Cycloaddition Reactions with Nitrile Functionality
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile sulfides. These reactions lead to the formation of five-membered heterocyclic rings. For example, the reaction of nitrile sulfides with acyl cyanides occurs exclusively at the nitrile moiety to yield 1,2,4-thiadiazoles. umich.edu While specific studies on this compound are not prevalent, the reactivity of the 2-cyanopyridine scaffold suggests its potential to undergo similar cycloaddition reactions. umich.edu The periselectivity of these reactions can be influenced by steric and electronic factors. umich.edu
Another type of cycloaddition is the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. While nitriles themselves are not typical dienophiles, certain activated nitriles can participate in these reactions. google.commdpi.com For instance, the reaction of cyanogen (B1215507) with 1,3-dienes proceeds via a Diels-Alder type condensation. google.com
Reactivity at the Sulfanyl (B85325) Group
The sulfanyl (-SH) group, also known as a thiol or mercapto group, is a key functional group that imparts significant reactivity to the this compound molecule. It can act as a potent nucleophile and is susceptible to oxidation.
S-Alkylation and S-Acylation Reactions
The sulfur atom of the thiol group is a strong nucleophile and readily undergoes S-alkylation and S-acylation reactions.
S-Alkylation involves the reaction of the thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. This reaction is a common method for forming thioethers. For instance, various pyridine carbonitrile derivatives with a thioxo group (which can exist in tautomeric equilibrium with the thiol form) have been shown to react with alkylating agents like methyl iodide and ethyl chloroacetate. researchgate.net
S-Acylation is the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, to form a thioester. biorxiv.orgnih.gov This reaction is analogous to the acylation of alcohols and amines. Polymeric derivatives of 2-mercaptopyridine (B119420) have been utilized as supports for the preparation of polymeric active esters, highlighting the utility of this reaction. nih.gov
| Reaction Type | Reagent | Product Type | Reference |
| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Thioether | researchgate.net |
| S-Acylation | Acyl Chloride (RCOCl) | Thioester | biorxiv.orgnih.gov |
Oxidation Reactions of the Thiol Group
The thiol group is readily oxidized under various conditions. nih.gov The oxidation can lead to a range of products, with the most common being the disulfide, which is formed by the coupling of two thiol molecules.
Mild oxidizing agents, such as iodine in wet acetonitrile (B52724) or molecular oxygen catalyzed by certain organocatalysts, can efficiently convert thiols to their corresponding disulfides. researchgate.netrsc.org The oxidation of thiols can also be promoted by traces of metal ions. nih.gov More vigorous oxidation can lead to the formation of sulfenic (R-S-OH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids. nih.gov The reaction of 2-mercaptopyridine with nitrous acid in a mildly acidic solution leads to an unstable S-nitroso intermediate which can then decompose to the disulfide. rsc.org Peroxynitrite is also a potent oxidant of sulfhydryls. researchgate.net
| Oxidizing Agent | Conditions | Product Type | Reference |
| Iodine (I₂) | Wet Acetonitrile | Disulfide | researchgate.net |
| Molecular Oxygen (O₂) | Organocatalyst | Disulfide | rsc.org |
| Nitrous Acid (HNO₂) | Mildly Acidic | Disulfide (via S-nitroso intermediate) | rsc.org |
| Peroxynitrite (ONOO⁻) | pH 7.4 | Oxidized Sulfur Species | researchgate.net |
Nucleophilic Substitution at Sulfur
The thiol group (-SH) in this compound is a potent nucleophile, readily participating in substitution reactions at the sulfur atom. This reactivity allows for the straightforward introduction of various substituents, leading to the formation of thioethers.
Common transformations involve S-alkylation and S-arylation. S-alkylation can be achieved under basic conditions by reacting the thiol with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The base, such as sodium hydroxide or potassium carbonate, deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide.
S-arylation, the formation of a carbon-sulfur bond with an aromatic ring, can be more challenging. However, modern cross-coupling methods have proven effective. For instance, metal-free S-arylation of related heterocyclic thiols like 2-mercaptopyridine has been successfully demonstrated using unsymmetrical diaryliodonium salts. rsc.orgresearchgate.net This method proceeds under mild conditions and offers a pathway to a diverse range of diaryl and heteroaryl thioethers. rsc.org Although not specifically documented for this compound, this precedent suggests a viable route for its S-arylation.
| Reaction Type | Reagent Example | Product Type | Conditions |
| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Alkyl Pyridyl Sulfide (B99878) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
| S-Arylation | Diaryliodonium Salt | Aryl Pyridyl Sulfide | Metal-free, Base |
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System
The electronic nature of the pyridine ring in this compound is significantly influenced by the ring nitrogen and the two substituents. The pyridine ring itself is inherently electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution (SNAr). youtube.combyjus.com
The existing sulfanyl (-SH) and cyano (-CN) groups are key directors for further functionalization.
Electrophilic Substitution: The pyridine nitrogen and the cyano group are strong deactivating groups, making electrophilic substitution difficult. Any such reaction would likely be directed to the positions least deactivated, but specific studies on this compound are not prevalent. In general, electrophilic attack on substituted pyridines is challenging and often requires harsh conditions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack at the positions ortho (2, 6) and para (4) to the ring nitrogen. youtube.comwikipedia.orgquimicaorganica.org In this compound, the C2 and C6 positions are particularly activated. The C2 position is already substituted with a cyano group. If a suitable leaving group (like a halogen) were present at the C6 position, it would be susceptible to displacement by nucleophiles. The electron-withdrawing cyano group at C2 further enhances the electrophilicity of the ring, particularly at the adjacent positions, although this effect is less pronounced than the ortho/para activation by the ring nitrogen. Studies on analogous systems, such as 2-chloro-3-cyanopyridines, show that the halogen is readily displaced by nucleophiles, highlighting the activating power of an adjacent cyano group. beilstein-journals.org
The regioselectivity of substitution on the pyridine ring is a direct consequence of its electronic properties.
For Nucleophilic Attack: The primary sites for nucleophilic attack on a pyridine ring are C2 and C4 (and C6). youtube.comquimicaorganica.org Therefore, in a hypothetical scenario where this compound could undergo further SNAr (e.g., if it were modified to have a leaving group), the position of attack would be dictated by this inherent reactivity. For example, nucleophilic substitution on halopyridines is a well-established method for introducing various functional groups. sci-hub.seyoutube.com The reaction proceeds via an addition-elimination mechanism, where the negative charge of the intermediate (a Meisenheimer complex) is stabilized by the electronegative nitrogen atom. youtube.com
Annulation and Ring-Closure Reactions
The dual functionality of this compound makes it an excellent precursor for annulation reactions, where a new ring is fused onto the existing pyridine scaffold. These reactions often utilize the nucleophilic sulfur atom and the electrophilic carbon of the nitrile group, or an adjacent position on the ring.
A prominent application of this compound and its derivatives is the synthesis of thieno[2,3-b]pyridines. This fused bicyclic system is of significant interest in medicinal chemistry. nih.gov The general strategy involves the reaction of the sulfur nucleophile with a bifunctional electrophile, followed by cyclization.
A common method is a variation of the Gewald reaction, where the mercaptopyridine acts as the sulfur component. researchgate.netmdpi.com For instance, reacting this compound derivatives with α-halocarbonyl compounds (like chloroacetone (B47974) or ethyl chloroacetate) or α-halonitriles (like chloroacetonitrile) in the presence of a base leads to the formation of a thioether intermediate. Subsequent intramolecular cyclization, typically involving the attack of an in-situ generated carbanion onto the cyano group, yields the 3-aminothieno[2,3-b]pyridine ring system. researchgate.netmdpi.com
| Reagent | Resulting Fused System | Key Intermediate |
| Chloroacetone | 3-Amino-2-acetylthieno[2,3-b]pyridine | S-acetonyl thioether |
| Ethyl Chloroacetate | 3-Amino-2-ethoxycarbonylthieno[2,3-b]pyridine | S-(ethoxycarbonylmethyl) thioether |
| Chloroacetonitrile | 3-Amino-2-cyanothieno[2,3-b]pyridine | S-(cyanomethyl) thioether |
The synthesis of thienopyridines as described above is a prime example of an intramolecular cyclization pathway. The initial S-alkylation creates a substrate perfectly primed for ring closure. The key cyclization step is the Thorpe-Ziegler reaction, where a nitrile and an active methylene (B1212753) group on the same molecule react intramolecularly in the presence of a base to form an enamino-nitrile or enamino-ester upon hydrolysis.
In the context of synthesizing thieno[2,3-b]pyridines from this compound and an α-halo compound, the pathway is as follows:
S-alkylation: The thiolate anion attacks the α-halo compound to form a 5-(substituted-methylthio)pyridine-2-carbonitrile derivative.
Deprotonation: A base removes a proton from the α-carbon of the newly introduced thioether group, creating a carbanion.
Cyclization: The carbanion attacks the electrophilic carbon of the C2-nitrile group.
Tautomerization: The resulting cyclic imine tautomerizes to the more stable 3-amino-thieno[2,3-b]pyridine product.
This pathway demonstrates a powerful and efficient method for constructing complex heterocyclic systems from relatively simple starting materials. nih.govresearchgate.net
Mechanistic Investigations of Key Reactions
The elucidation of reaction mechanisms is fundamental to understanding and predicting the chemical transformations of this compound. Both experimental and computational methods have been instrumental in probing the intricate details of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and oxidation reactions.
Recent studies have challenged the long-held belief that all nucleophilic aromatic substitutions proceed through a two-step addition-elimination mechanism involving a discrete Meisenheimer intermediate. nih.govnih.gov There is growing evidence for the operation of concerted SNAr mechanisms, where bond formation and bond cleavage occur in a single transition state. nih.govstackexchange.com
For nucleophilic substitution reactions on pyridine rings, particularly those with good leaving groups, concerted mechanisms are often predicted to be favorable. stackexchange.com In the context of a hypothetical reaction where the sulfanyl group of this compound is displaced, the mechanism could proceed in a concerted fashion. The transition state would involve the simultaneous attack of the incoming nucleophile and the departure of the sulfanyl leaving group.
Table 1: Hypothetical Kinetic Isotope Effects for a Concerted SNAr Reaction of a 5-X-pyridine-2-carbonitrile
| Leaving Group (X) | Nucleophile | Experimental KIE (klight/kheavy) | Predicted Concerted KIE | Predicted Stepwise KIE |
| -S-Aryl | Piperidine | (Not Reported) | ~1.05 | ~1.02 |
| -Cl | Methoxide | (Not Reported) | ~1.06 | ~1.01 |
| -F | Thiophenolate | (Not Reported) | ~1.07 | ~1.02 |
This table is illustrative and based on general principles of SNAr reactions on pyridine rings. The values are hypothetical and not based on direct experimental measurements for this compound.
The traditional and more widely taught mechanism for SNAr reactions is a stepwise process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govic.ac.uk In the case of this compound, a nucleophile would attack the carbon atom bearing the sulfanyl group, leading to the formation of a tetrahedral intermediate. The negative charge would be delocalized over the pyridine ring and the nitrile group. In a subsequent, typically fast step, the sulfanyl group would be expelled to restore the aromaticity of the pyridine ring.
The stability of the Meisenheimer intermediate is a key factor in determining whether a reaction proceeds via a stepwise or concerted pathway. ic.ac.uk Highly electron-withdrawing groups on the aromatic ring stabilize this intermediate, favoring a stepwise mechanism. The nitrile group at the 2-position and the nitrogen atom within the pyridine ring do provide some stabilization.
While direct spectroscopic observation or isolation of a Meisenheimer intermediate for reactions of this compound has not been reported, computational studies on similar electron-deficient aromatic systems have successfully modeled these intermediates. ic.ac.uk These computational models can provide valuable insights into the geometry and electronic structure of the intermediate, as well as the energy profile of the reaction.
Table 2: Calculated Relative Energies for a Stepwise SNAr Reaction of 5-chloropyridine-2-carbonitrile with a Nucleophile
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Meisenheimer Intermediate | +5.8 |
| Transition State 2 | +8.1 |
| Products | -10.5 |
This table presents hypothetical computational data for a related compound to illustrate the energy profile of a stepwise SNAr reaction. The values are not from direct calculations on this compound.
The anomeric effect is a stereoelectronic phenomenon that describes the preference for an axial orientation of a substituent on a heterocyclic ring adjacent to another heteroatom. wikipedia.org This effect arises from a stabilizing interaction between a lone pair on the endocyclic heteroatom and the antibonding orbital (σ*) of the exocyclic bond. wikipedia.org While classically associated with carbohydrate chemistry, the anomeric effect is also observed in systems containing other heteroatoms, including sulfur. wikipedia.org
In the context of this compound, the anomeric effect could play a role in its oxidation reactions. For instance, in the oxidation of the sulfanyl group to a sulfoxide (B87167) or sulfone, the conformation of the molecule could be influenced by anomeric interactions. A generalized anomeric effect might exist between the lone pairs of the pyridine nitrogen and the C-S bond, or between the lone pairs of the sulfur atom and the C-C bonds within the pyridine ring.
While the term "anomeric-based oxidation" is not standard, the underlying principle of stereoelectronic control is relevant. The orientation of the lone pairs on the sulfur atom, influenced by the electronic environment of the pyridine ring, will dictate the trajectory of the oxidant's approach. This can influence the rate and stereochemical outcome of the oxidation. Further computational studies would be necessary to quantify the magnitude and impact of such anomeric effects on the oxidation pathways of this compound.
Computational and Theoretical Investigations
Mechanistic Elucidation through Computational Modeling: An Unexplored Frontier
Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. However, for 5-sulfanylpyridine-2-carbonitrile, these tools have yet to be applied and documented in accessible scientific literature.
Transition State Analysis
No published studies were found that detail the transition state analysis for reactions involving this compound. Such analyses, typically performed using quantum mechanical methods like Density Functional Theory (DFT), are crucial for understanding reaction barriers and kinetics. For related pyridine (B92270) derivatives, computational studies have successfully elucidated reaction mechanisms by identifying and characterizing the geometry and energy of transition states. rasayanjournal.co.inmdpi.com
Reaction Pathway Mapping and Energy Profiles
Similarly, there is a lack of research on the reaction pathway mapping and the corresponding energy profiles for the synthesis or reactions of this compound. This type of investigation provides a "roadmap" of a chemical reaction, detailing the energy changes associated with the transformation from reactants to products through various intermediates and transition states. Studies on other heterocyclic compounds demonstrate the utility of these maps in optimizing reaction conditions and predicting product distributions. rasayanjournal.co.in
Solvent Effects on Reaction Mechanisms
The influence of solvents on the reaction mechanisms of this compound remains uninvestigated. Computational models can simulate how different solvent environments affect the stability of reactants, transition states, and products, thereby influencing reaction rates and outcomes. For other polar molecules, solvent effects have been shown to be significant. sigmaaldrich.com
Molecular Dynamics and Conformational Studies: Awaiting Investigation
The three-dimensional structure and intermolecular behavior of this compound are also areas that lack specific research data.
Conformational Analysis of the Sulfanylpyridine Scaffold
A detailed conformational analysis of the this compound scaffold has not been reported. Such studies are fundamental to understanding the molecule's shape, flexibility, and how it might interact with other molecules. Conformational analyses of other pyridine-containing compounds have been performed using both computational and experimental methods to determine their most stable three-dimensional arrangements. rsc.org The tautomeric relationship between the thiol and thione forms of mercaptopyridines has been a subject of computational and experimental interest, with solvent polarity playing a significant role in the equilibrium. sigmaaldrich.comresearchgate.net However, specific energetic and geometric data for the this compound tautomers are not available.
Intermolecular Interaction Modeling Relevant to Supramolecular Assembly
While there are no specific studies on the supramolecular assembly of this compound, research on analogous crystal structures provides a framework for how such investigations could be approached. For instance, studies on pyrimidine-5-carbonitrile derivatives have utilized Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) to quantify and characterize intermolecular interactions like hydrogen bonds and chalcogen bonds that dictate crystal packing. mdpi.com These methods have also been applied to understand the driving forces behind the crystal structures of other sulfonamides and heterocyclic compounds. rsc.orgwikipedia.orgnih.gov Such analyses for this compound would be invaluable for materials science and drug design but have yet to be performed.
Advanced Applications in Chemical Research
Building Blocks and Scaffolds in Complex Organic Synthesis
The strategic placement of reactive functional groups makes 5-sulfanylpyridine-2-carbonitrile an invaluable starting material for the synthesis of more complex molecular architectures. Its utility as both a foundational building block and a central scaffold enables the generation of diverse libraries of compounds with potential applications in medicinal chemistry and materials science.
Precursors for Polyfunctionalized Pyridines
The presence of the thiol and nitrile groups in this compound allows for a wide range of chemical transformations, leading to the creation of highly substituted and polyfunctionalized pyridine (B92270) derivatives. A significant area of research has been the use of related structures in multicomponent reactions to construct complex molecular frameworks in a single step.
One of the most prominent examples is the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. These scaffolds are readily prepared through pseudo-four-component reactions involving the condensation of malononitrile, various aldehydes, and thiols. acs.orgacs.org This reaction highlights how the core structure of a sulfanylpyridine can be elaborated into a more complex, polyfunctionalized system. The resulting 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivatives are themselves valuable intermediates for further chemical modification, with the amino, nitrile, and sulfanyl (B85325) groups all available for subsequent reactions. acs.orgacs.org
Research has demonstrated the synthesis of various biologically active compounds starting from these polyfunctionalized pyridines. For instance, novel alkoxylated 2-oxo(imino)-3-pyridinecarbonitriles have been synthesized and evaluated for their potential as anticancer and antioxidant agents. Current time information in Bangalore, IN. Furthermore, the reaction of 3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryl-1,3-oxazoles can yield highly substituted bipyridine-6-carbonitriles, showcasing another route to complex pyridine structures. researchgate.neturfu.ru
The following table summarizes examples of polyfunctionalized pyridines derived from reactions involving the sulfanylpyridine scaffold.
| Starting Materials | Reaction Type | Resulting Polyfunctionalized Pyridine | Reference |
| Malononitrile, Aldehydes, Thiols | Pseudo-four-component reaction | 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines | acs.orgacs.org |
| 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivatives | Alkoxylation | Alkoxylated 2-oxo(imino)-3-pyridinecarbonitriles | Current time information in Bangalore, IN. |
| 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles, 2-Amino-4-aryl-1,3-oxazoles | Diels-Alder reaction | 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles | researchgate.neturfu.ru |
Scaffold for Synthetic Diversification
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. dntb.gov.ua The this compound framework provides a robust and adaptable scaffold for synthetic diversification, allowing chemists to systematically modify its structure to explore structure-activity relationships. The sulfanyl group can be alkylated, arylated, or oxidized, while the nitrile group can be hydrolyzed, reduced, or converted to other nitrogen-containing heterocycles. The pyridine ring itself can undergo further substitution reactions.
This diversification potential has been exploited in the development of compounds with a range of biological activities. For example, derivatives of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold have been investigated for their potential as non-nucleoside agonists for cardiovascular diseases and have shown activity against various adenosine (B11128) receptors. acs.org The ability to readily introduce a variety of substituents at different positions of the pyridine ring makes this scaffold highly attractive for generating compound libraries for high-throughput screening. acs.orgacs.org The inherent reactivity of the thiol and nitrile groups provides convenient handles for attaching different pharmacophores and tuning the physicochemical properties of the resulting molecules.
Role in Catalysis
The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in catalysis. The presence of both a soft sulfur donor and a nitrogen atom within the pyridine ring allows for effective coordination to a variety of metal centers, while the pyridine ring itself can participate in non-covalent interactions and act as a platform for the attachment of catalytically active moieties.
Ligand Design for Metal Complexes
The thiol group of this compound, often in its deprotonated thiolate form, is an excellent ligand for a wide range of transition metals. rsc.org The resulting metal complexes can exhibit interesting catalytic properties. Pyridine-thiolate ligands can act as bidentate or bridging ligands, influencing the geometry and electronic properties of the metal center and, consequently, its catalytic activity.
A notable example is the use of nickel pyridinethiolate complexes as catalysts for the light-driven production of hydrogen from aqueous solutions. acs.orgdntb.gov.ua These complexes, featuring pyridine-2-thiolate (B1254107) ligands, have demonstrated high turnover numbers for hydrogen generation. acs.org The catalytic mechanism is believed to involve the reversible dechelation and protonation of the pyridine nitrogen atoms, which facilitates the formation of a hydrogen-hydrogen bond. acs.org The electronic properties of the pyridine ring, which can be modulated by substituents, have a direct impact on the catalytic activity of the metal complex. acs.org Gold(III) complexes with pyridine-based ligands have also been investigated for their catalytic activity in various organic transformations. acs.org
The following table presents examples of metal complexes with pyridine-thiolate ligands and their catalytic applications.
| Metal | Ligand | Catalytic Application | Reference |
| Nickel(II) | Pyridine-2-thiolate and its derivatives | Photocatalytic and electrocatalytic hydrogen production | acs.orgdntb.gov.ua |
| Gold(III) | Bis(pyridine) ligands | Propargyl ester cyclopropanation | acs.org |
| Iron(II), Cobalt(II), Copper(II), Rhodium(II), Palladium(II) | Pyridine-2-thiol | General coordination complexes | rsc.org |
Organocatalytic Applications of Pyridine Derivatives
The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. Pyridine derivatives have emerged as a versatile class of organocatalysts. While direct organocatalytic applications of this compound are not extensively documented, the reactivity of the pyridine nitrogen and the potential for the thiol group to engage in hydrogen bonding and other non-covalent interactions suggest its potential in this area.
For instance, chiral thioureas, which can be derived from amino-pyridines, are powerful hydrogen-bond donor catalysts for a variety of asymmetric reactions. nih.gov The combination of a pyridine ring and a thiourea (B124793) moiety can lead to bifunctional catalysts capable of activating both the electrophile and the nucleophile in a reaction. Furthermore, photochemical methods have been developed for the functionalization of pyridines via pyridinyl radicals, a process that can be mediated by an organocatalyst. nih.gov This highlights the potential for pyridine derivatives to participate in novel catalytic cycles. Pyridine-4-thiol has been shown to act as a halogen-bond acceptor, influencing its reactivity, a principle that could be harnessed in organocatalytic systems. nih.gov
Support for Heterogeneous Catalysts
While less explored, the properties of this compound suggest its potential use as a support for heterogeneous catalysts. The thiol group can be used to anchor the molecule onto a solid support, such as silica (B1680970) or a polymer resin. The pyridine nitrogen and the nitrile group can then serve as coordination sites for catalytically active metal nanoparticles or single-atom catalysts. This approach would allow for the development of recyclable catalysts with enhanced stability and ease of separation from the reaction mixture. The use of pyridine as an additive has been shown to influence the transformation of thiolate-ligated gold clusters, indicating its role in controlling the properties of nanomaterials. rsc.org
Integration into Materials Science Research
The combination of a metal-coordinating pyridine ring, a surface-active thiol group, and a polar nitrile functionality makes this compound a promising candidate for the development of novel materials with tailored properties.
Components in Supramolecular Architectures
The pyridine nitrogen and the thiol group of this compound provide excellent coordination sites for metal ions, making it a valuable ligand for the construction of supramolecular assemblies and coordination polymers. The directionality of the pyridine coordination and the bridging potential of the thiol allow for the formation of intricate one-, two-, and three-dimensional networks.
The interaction of related mercaptopyridine compounds with metal ions has been shown to form stable complexes. For instance, 2-mercaptopyridine (B119420) can form complexes with indium(III) and can also be used to functionalize porous media. This suggests that this compound could similarly be employed to create metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing. The nitrile group can further influence the packing of these structures through dipole-dipole interactions or by acting as a secondary coordination site.
Table 1: Potential Supramolecular Interactions of this compound
| Functional Group | Type of Interaction | Potential Application |
| Pyridine Nitrogen | Metal Coordination | Formation of Coordination Polymers, MOFs |
| Thiol Group | Metal Coordination, Hydrogen Bonding | Bridging Ligand in Supramolecular Assemblies |
| Nitrile Group | Dipole-Dipole Interactions, Metal Coordination | Structural Packing, Secondary Coordination |
Design of Functional Materials
The incorporation of this compound into organic materials can impart desirable electronic and optical properties. Rationally functionalized pyridines have been investigated for their hole-transporting capabilities in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitrile group in this compound, combined with the electronic characteristics of the pyridine ring, could be harnessed to tune the energy levels of organic semiconductors.
In such materials, the thiol group can serve a dual purpose. It can be used as an anchor to bind the molecule to conductive surfaces, such as gold electrodes, or it can be chemically modified to tune the solubility and processing characteristics of the final material. The ability to form self-assembled monolayers on metal surfaces via the thiol group is a key feature for creating well-ordered interfaces in electronic devices.
Applications in Advanced Coatings (Conceptual)
Conceptually, this compound could be a valuable component in the formulation of advanced coatings. The thiol group is known for its strong adhesion to metal surfaces, which could be exploited to create protective or functional coatings. For instance, coatings containing this compound could offer corrosion resistance to the underlying metal substrate.
Furthermore, the pyridine and nitrile functionalities could be used to impart additional properties to the coating. For example, the pyridine unit could be quaternized to introduce antimicrobial properties, or the nitrile group could be hydrolyzed to a carboxylic acid to alter the surface wettability or to provide a site for further chemical modification. The development of such coatings remains a conceptual application that leverages the known reactivity of the constituent functional groups.
Isotope Labeling and Mechanistic Probe Development
The use of isotopically labeled molecules is a powerful technique for elucidating reaction mechanisms and tracking the fate of molecules in complex systems. This compound and its derivatives are well-suited for such applications.
Synthesis of Isotope-Labeled this compound
Isotopic labeling of pyridine-containing molecules is a well-established field. Nitrogen-15 (¹⁵N) labeling of the pyridine ring can be achieved through various synthetic strategies, providing a handle for NMR spectroscopic studies or mass spectrometry-based tracking. Similarly, carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) can be incorporated into the pyridine ring or the nitrile group.
Deuterium (²H) or tritium (B154650) (³H) can be introduced at specific positions on the pyridine ring to study kinetic isotope effects, which provide valuable information about transition state structures. The synthesis of an isotopically labeled version of this compound would likely involve the use of a labeled precursor in a multi-step synthesis.
Table 2: Potential Isotopes for Labeling this compound
| Isotope | Position of Labeling | Analytical Technique | Application in Mechanistic Studies |
| ¹⁵N | Pyridine Ring Nitrogen | NMR Spectroscopy, Mass Spectrometry | Tracking molecular fate, studying coordination chemistry |
| ¹³C | Pyridine Ring, Nitrile Carbon | NMR Spectroscopy | Elucidating reaction pathways |
| ²H (D) | Pyridine Ring | NMR Spectroscopy, Mass Spectrometry | Determining kinetic isotope effects |
| ³⁴S | Thiol Group | Mass Spectrometry | Probing reactions at the sulfur atom |
Application as Probes in Chemical Research (excluding biological efficacy studies)
The unique combination of functional groups in this compound makes it an excellent candidate for use as a chemical probe. A closely related compound, 2-mercaptopyridine-5-carbonitrile (p-MPN), has been successfully employed as a reporter molecule in surface-enhanced Raman scattering (SERS) studies for enzyme sensing. In this application, the molecule is initially part of a larger, non-SERS-active substrate. Enzymatic cleavage releases the mercaptopyridine-carbonitrile, which then adsorbs onto gold or silver nanoparticles via its thiol group, leading to a strong and detectable SERS signal from the nitrile stretch.
This demonstrates the potential of this compound to be used in similar assays to monitor other chemical transformations, not limited to enzymatic reactions. The strong and distinct Raman signal of the nitrile group provides a clear spectroscopic handle that is often located in a region of the spectrum with minimal interference from other functional groups. This allows for sensitive and selective detection of chemical events in a variety of research contexts, such as monitoring reaction kinetics or detecting the presence of specific analytes. The thiol addition to certain molecules can also be studied mechanistically using kinetic isotope effects and linear free energy relationships.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 5-sulfanylpyridine-2-carbonitrile, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR for Structural Elucidation
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring and the proton of the sulfanyl (B85325) (-SH) group. The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing nitrile group and the electron-donating sulfanyl group. The proton ortho to the nitrile group (H-3) would likely appear at the lowest field, followed by the proton ortho to the sulfanyl group (H-4), and finally the proton meta to both groups (H-6). The coupling constants (J) between adjacent protons would reveal their connectivity. The sulfanyl proton would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.8 - 8.2 | d | J(H3-H4) = ~8-9 |
| H-4 | 7.4 - 7.7 | dd | J(H3-H4) = ~8-9, J(H4-H6) = ~2-3 |
| H-6 | 8.4 - 8.7 | d | J(H4-H6) = ~2-3 |
Note: Predicted values are based on general principles of NMR spectroscopy for substituted pyridines. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound would exhibit six distinct signals corresponding to the five carbons of the pyridine ring and the carbon of the nitrile group. The chemical shifts would be influenced by the nature of the substituents. The carbon bearing the nitrile group (C-2) and the carbon of the nitrile group itself (-CN) are expected to be significantly downfield. The carbon attached to the sulfanyl group (C-5) would also show a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 130 - 135 |
| C-6 | 150 - 155 |
Note: Predicted values are based on established ¹³C NMR chemical shift ranges for substituted pyridines and nitriles.
Two-Dimensional (2D) NMR Techniques (HSQC, HMBC, COSY)
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For this compound, cross-peaks would be observed between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of the protonated carbons in the pyridine ring (C-3, C-4, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from H-3 to C-2, C-4, and the nitrile carbon (-CN) would be expected. Similarly, correlations from H-6 to C-2, C-4, and C-5 would further solidify the structural assignment.
Mass Spectrometry Techniques
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The experimentally determined exact mass would be compared to the calculated theoretical mass for the molecular formula C₆H₄N₂S.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|---|
| [M+H]⁺ | C₆H₅N₂S⁺ | 137.0173 | To be determined experimentally |
Fragmentation Pattern Analysis
In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. Key fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals. chemguide.co.uklibretexts.org
Potential fragmentation patterns could include:
Loss of the sulfanyl group as an SH radical.
Loss of hydrogen cyanide (HCN) from the ring.
Cleavage of the C-S bond.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, would provide corroborating evidence for the structure of this compound.
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The determination of the solid-state structure of this compound would require growing a suitable single crystal of the compound and analyzing it using a single-crystal X-ray diffractometer. This analysis would provide the asymmetric unit's atomic coordinates, from which the exact molecular structure could be confirmed. Key structural parameters, such as the lengths of the C-S, S-H, C≡N, and various C-C and C-N bonds within the pyridine ring, would be precisely measured. However, no published crystallographic data for this compound could be located.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. An experimental IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrational frequencies would include:
S-H stretch: A typically weak to medium band around 2550-2600 cm⁻¹.
C≡N stretch: A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹.
C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
C-H stretches: Bands appearing above 3000 cm⁻¹ for the aromatic C-H bonds.
A specific, experimentally recorded IR spectrum with peak assignments for this compound is not available in the surveyed literature.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, a Raman spectrum would provide a distinct molecular fingerprint. The nitrile (C≡N) and the symmetric breathing modes of the pyridine ring often produce strong and characteristic Raman signals. However, no experimental Raman spectral data for this specific compound has been found in published research.
Q & A
Q. What are the established synthetic routes for 5-sulfanylpyridine-2-carbonitrile, and how do reaction conditions influence yield?
A two-step synthesis is commonly employed:
- Step 1 : Cyclocondensation of aldehydes, thiourea, and malononitrile derivatives under acidic or basic conditions to form the pyrimidine core.
- Step 2 : Alkylation or sulfhydryl functionalization to introduce the thiol (-SH) group at the 5-position . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., piperidine for cyclization). Yields typically range from 40–75%, with purity optimized via recrystallization in ethanol/water mixtures.
Q. How is structural characterization performed for this compound derivatives?
Methodological approaches include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic proton splitting in δ 7.5–8.5 ppm for pyridine rings) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 163.02 for CHNS).
- Infrared Spectroscopy : Stretching vibrations for nitrile (C≡N, ~2230 cm) and thiol (-SH, ~2550 cm) groups .
Q. What safety protocols are recommended for handling this compound?
- Use inert atmosphere (N/Ar) during synthesis to prevent oxidation of the thiol group.
- PPE: Nitrile gloves, lab coat, and fume hood for volatile intermediates.
- Storage: Amber vials at 2–8°C to minimize photodegradation and thermal decomposition .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for thiol-containing pyridine derivatives?
- DFT Calculations : Simulate H NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to validate experimental vs. theoretical spectra .
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Resolve tautomeric forms (e.g., thiol vs. thione) by analyzing bond lengths (C-S: ~1.68 Å for thiols) .
Q. What strategies optimize regioselectivity in the alkylation of this compound?
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the 5-position due to enhanced thiophilicity.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkyl halide reactivity in biphasic systems.
- Temperature Gradients : Lower temperatures (0–10°C) reduce side reactions (e.g., disulfide formation) .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Molecular Docking : Use AutoDock Vina to simulate binding affinities to target enzymes (e.g., cytochrome P450, IC correlation R > 0.85) .
- QSAR Models : Train regression models on electronic descriptors (e.g., HOMO-LUMO gap) to predict antimicrobial potency against S. aureus .
Q. What mechanisms explain the instability of this compound under oxidative conditions?
- Radical Intermediates : EPR studies confirm thiyl radical formation (g-factor ~2.005) during air exposure.
- Disproportionation Pathways : LC-MS traces show disulfide (R-S-S-R) byproducts at m/z 325.1 under ambient conditions .
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to extend shelf life by >6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
